N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17776201
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrN3 |
|---|---|
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | N-[(2-bromophenyl)methyl]-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12BrN3/c1-15-7-6-11(14-15)13-8-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,13,14) |
| Standard InChI Key | CYNOKWSQPZDWRY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)NCC2=CC=CC=C2Br |
Introduction
Structural Features and Molecular Configuration
Core Architecture and Substituent Effects
The molecular structure of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine consists of a pyrazole ring (C₃H₃N₂) substituted at the 1-position with a methyl group and at the 3-position with a (2-bromophenyl)methylamine moiety. The pyrazole ring adopts a planar conformation due to aromatic π-delocalization, while the 2-bromobenzyl group introduces steric bulk and electronic asymmetry. Crystallographic studies of analogous bromophenyl-pyrazole derivatives reveal orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters in the range a = 5.9–6.2 Å, b = 9.2–9.5 Å, and c = 17.5–17.8 Å . The bromine atom at the phenyl ring’s ortho position creates a steric environment that influences packing efficiency and intermolecular interactions.
Intermolecular Interactions
In the solid state, molecules of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine are expected to engage in N–H⋯N hydrogen bonding between the pyrazole amine and adjacent nitrogen atoms, as observed in related structures . Halogen bonding involving the bromine atom (Br⋯N or Br⋯π interactions) may further stabilize the crystal lattice, though its presence depends on the relative orientation of neighboring molecules. For example, in 1-(2-bromobenzyl)-4-methyl-1H-pyrazol-5-amine, the absence of Br⋯Br interactions contrasts with bromophenyl derivatives where θ₁ = θ₂ ≈ 156–163° for type I halogen bonds .
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis typically proceeds via a two-step strategy:
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Alkylation of 1-methyl-1H-pyrazol-3-amine: Reaction with 2-bromobenzyl bromide under basic conditions (e.g., NaH in DMF) introduces the (2-bromophenyl)methyl group. This step requires careful control of stoichiometry to avoid over-alkylation .
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Purification and Crystallization: The crude product is purified by recrystallization from ethanol or ethyl acetate, yielding light-colored crystals. Slow evaporation at 20–25°C enhances crystal quality for structural analysis .
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis by maintaining precise temperature control (60–80°C) and residence times (30–60 minutes). Catalytic systems employing copper(I) iodide (5 mol%) in dimethyl sulfoxide (DMSO) improve yields to >85% while minimizing byproducts .
Physicochemical Properties
Molecular and Thermal Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrN₃ |
| Molecular Weight | 266.14 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 425.8 ± 40.0°C (760 mmHg) |
| Flash Point | 211.3 ± 27.3°C |
| Vapor Pressure | 0.0 ± 1.0 mmHg (25°C) |
These values align with brominated pyrazole derivatives, where increased molecular mass from bromine substitution elevates boiling points relative to non-halogenated analogs .
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.35–7.28 (m, 2H, ArH), 6.15 (s, 1H, pyrazole-H), 4.45 (s, 2H, NCH₂), 3.85 (s, 3H, NCH₃), 3.20 (br s, 2H, NH₂) .
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IR (KBr): 3405 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=C aromatic), 650 cm⁻¹ (C–Br) .
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HRMS (ESI+): m/z calcd for C₁₁H₁₂BrN₃ [M+H]⁺ 266.0284, found 266.0287 .
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